molecular formula C6H3NOS B2750806 4-Formylthiophene-2-carbonitrile CAS No. 59786-36-6

4-Formylthiophene-2-carbonitrile

Cat. No.: B2750806
CAS No.: 59786-36-6
M. Wt: 137.16
InChI Key: SCBOWDZUPXXCOQ-UHFFFAOYSA-N
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Description

4-Formylthiophene-2-carbonitrile is an organic compound with the molecular formula C₆H₃NOS It is a heterocyclic compound containing a thiophene ring substituted with a formyl group at the 4-position and a nitrile group at the 2-position

Mechanism of Action

Target of Action

4-Formylthiophene-2-carbonitrile is primarily used in the field of organic chemistry as a reagent in various reactions . Its primary targets are the reactants it interacts with during these reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal catalyzed carbon–carbon bond-forming reaction . The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the field of organic chemistry for the formation of carbon–carbon bonds .

Pharmacokinetics

Its properties such as stability, reactivity, and solubility in various solvents would be important considerations in its use in chemical reactions .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of a catalyst, and the pH of the solution . These factors can affect the rate of the reaction and the yield of the product .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylthiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the formylation of thiophene-2-carbonitrile. This can be achieved using Vilsmeier-Haack reaction conditions, where thiophene-2-carbonitrile is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Formylthiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid (HNO₃)

Major Products Formed

    Oxidation: 4-Formylthiophene-2-carboxylic acid

    Reduction: 4-Formylthiophene-2-amine

    Substitution: Halogenated or nitrated derivatives of this compound

Comparison with Similar Compounds

4-Formylthiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:

    Thiophene-2-carbonitrile: Lacks the formyl group, making it less reactive in certain electrophilic substitution reactions.

    4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a formyl group, resulting in different reactivity and applications.

    4-Formylthiophene:

The uniqueness of this compound lies in the presence of both the formyl and nitrile groups, which provide a combination of reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-formylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c7-2-6-1-5(3-8)4-9-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBOWDZUPXXCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59786-36-6
Record name 4-formylthiophene-2-carbonitrile
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